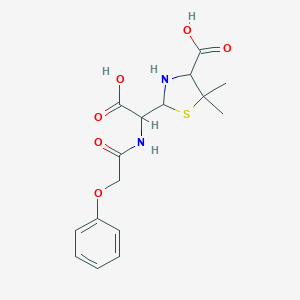

Penicilloic V Acid

Overview

Description

Penicilloic V Acid is a degradation product of Penicillin V, a widely used antibiotic. Penicillin V, also known as phenoxymethylpenicillin, is a member of the beta-lactam family of antibiotics. This compound is formed when the beta-lactam ring of Penicillin V is hydrolyzed, typically by the action of beta-lactamase enzymes. This compound is significant in the study of antibiotic resistance and hypersensitivity reactions.

Mechanism of Action

Target of Action

Penicilloic V Acid, also known as Phenoxymethylpenicillin, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Phenoxymethylpenicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is a weakened bacterial cell wall, leading to cell lysis .

Biochemical Pathways

The biosynthesis of penicillin begins with the non-ribosomal condensation of three amino acids: l-α(alpha)-aminoadipic acid, l-cysteine, and l-valine, which constitute the tripeptide δ(delta)-l (α[alpha]-aminoadipyl)-l-cysteinyl-d-valine (ACV) . The inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by Phenoxymethylpenicillin disrupts this pathway, leading to cell death .

Pharmacokinetics

Phenoxymethylpenicillin has a bioavailability of approximately 60% . It is metabolized in the liver, and about 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite . The elimination half-life is 30–60 minutes, and it is excreted via the kidneys .

Result of Action

The primary result of Phenoxymethylpenicillin’s action is bacterial cell death . By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Phenoxymethylpenicillin effective against a range of bacterial infections .

Action Environment

The efficacy and stability of Phenoxymethylpenicillin can be influenced by various environmental factors. For instance, it is relatively stable to gastric acid, allowing it to be administered orally . The presence of beta-lactamase, an enzyme produced by some bacteria, can hydrolyze the lactam ring of phenoxymethylpenicillin, rendering it inactive . Therefore, the presence of beta-lactamase-producing bacteria in the environment can impact the efficacy of Phenoxymethylpenicillin.

Biochemical Analysis

Biochemical Properties

Penicilloic V Acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through the action of a beta-lactamase . These interactions are crucial for the hydrolytic opening of the lactam ring, a key step in the formation of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The hypersensitivity caused by penicillins is primarily due to this compound, which serves as a hapten to cause an immune reaction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily associated with the hydrolytic opening of the lactam ring .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicilloic V Acid can be synthesized through the hydrolysis of Penicillin V. The hydrolysis process involves breaking the beta-lactam ring of Penicillin V using water or hydroxide ions. This reaction can be catalyzed by beta-lactamase enzymes or can occur under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Penicillin V} + \text{H}_2\text{O} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized beta-lactamase enzymes to catalyze the hydrolysis of Penicillin V. This method is preferred due to its efficiency and the ability to control reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Penicilloic V Acid undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction leading to its formation.

Oxidation: this compound can be oxidized to form various oxidation products.

Substitution: The carboxylic acid group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Hydrolysis: Water or hydroxide ions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Reagents such as alcohols, amines, or halides.

Major Products Formed:

Hydrolysis: this compound.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Study of Beta-Lactam Antibiotic Degradation

Penicilloic V acid serves as a model compound for studying the degradation pathways of beta-lactam antibiotics, including penicillin. Researchers utilize this compound to investigate the enzymatic mechanisms that lead to the breakdown of these antibiotics, which is essential for developing strategies to enhance their stability and efficacy against resistant bacteria.

Understanding Penicillin Allergy Mechanisms

Research indicates that this compound may contribute to allergic reactions associated with penicillin. By studying how this compound interacts with the immune system, scientists aim to uncover the underlying mechanisms of penicillin hypersensitivity. This understanding could lead to improved diagnostic tools and treatment options for patients with penicillin allergies.

Potential Biomarker for Penicillin Exposure

There is ongoing exploration into the possibility of using this compound as a biomarker for prior exposure to penicillin. Establishing a reliable link between this compound and previous penicillin use could aid in clinical assessments, particularly in patients with a history of allergic reactions or those requiring antibiotic therapy.

Pharmacokinetic Studies

This compound has been involved in pharmacokinetic studies aimed at optimizing dosing regimens for penicillin V. For instance, research has shown that combining penicillin V with probenecid significantly alters its pharmacokinetics, enhancing drug concentration and potentially improving therapeutic outcomes . Such studies are vital for maximizing the effectiveness of antibiotics while minimizing resistance development.

Complexation Studies

This compound has been studied for its interactions with metal ions, such as cupric ion. These complexation studies help elucidate the chemical behavior of penicilloic acids and their derivatives, contributing to broader knowledge in medicinal chemistry and potential therapeutic applications .

Role in Non-IgE Mediated Hypersensitivity

Recent findings suggest that penicilloic acids may play a role in non-IgE mediated hypersensitivity reactions to penicillin. Understanding these reactions can lead to better management strategies for patients experiencing adverse effects from antibiotic treatments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Beta-Lactam Degradation Studies | Investigates enzymatic pathways affecting antibiotic stability and efficacy |

| Allergy Mechanism Research | Explores interactions with the immune system related to penicillin allergies |

| Biomarker Potential | Assesses the feasibility of using this compound as an indicator of previous penicillin exposure |

| Pharmacokinetic Optimization | Studies the effects of co-administration with probenecid on drug concentration and efficacy |

| Complexation Chemistry | Analyzes interactions between penicilloic acids and metal ions |

| Hypersensitivity Reaction Studies | Investigates non-IgE mediated responses related to penicillin usage |

Case Study 1: Pharmacokinetic Enhancement

A randomized study demonstrated that administering probenecid alongside penicillin V significantly increased serum concentrations of the antibiotic, suggesting improved dosing strategies for treating bacterial infections .

Case Study 2: Allergy Mechanism Investigation

Research focusing on the immunological response to this compound revealed potential pathways through which this compound could trigger allergic reactions, underscoring its importance in allergy diagnosis and management.

Case Study 3: Biomarker Development

A preliminary study explored the correlation between levels of this compound and patient history of penicillin exposure, indicating its potential as a clinical biomarker pending further validation.

Comparison with Similar Compounds

Penicilloic V Acid is similar to other penicilloic acids derived from different penicillin antibiotics. Some of the similar compounds include:

Penicilloic G Acid: Derived from Penicillin G.

Penicilloic F Acid: Derived from Penicillin F.

Penicilloic N Acid: Derived from Penicillin N.

Uniqueness: this compound is unique due to its specific origin from Penicillin V, which has a phenoxymethyl group. This structural difference can influence its reactivity and interactions with enzymes compared to other penicilloic acids.

Biological Activity

Penicilloic V acid is a degradation product of penicillin V, formed through the hydrolysis of the β-lactam ring, primarily in the presence of β-lactamase enzymes. Understanding its biological activity is crucial for evaluating the pharmacokinetics and therapeutic efficacy of penicillin derivatives, especially in clinical settings where antibiotic resistance is a growing concern.

This compound has the molecular formula and a molecular weight of 368.405 g/mol. Its structure is characterized by the absence of the β-lactam ring, which is responsible for the antibacterial activity of penicillins. This loss renders penicilloic acids generally inactive against bacteria.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Penicillin V | 350.38 | |

| This compound | 368.405 | |

| Penilloic V Acid | 324.405 |

Metabolism and Pharmacokinetics

This compound is primarily formed when penicillin V undergoes hydrolysis, particularly in the presence of bacterial enzymes such as β-lactamases. Studies indicate that penicilloic acids may be cleared from the body more slowly than their parent penicillin compounds, with significant metabolism occurring in the liver .

In humans, after administration of penicillin V, considerable amounts of penicilloic acid can be detected in urine, often at levels equal to or exceeding those of unchanged penicillin . This indicates a significant metabolic conversion that could affect the overall therapeutic outcomes.

Biological Activity

Although this compound lacks direct antibacterial properties due to its structural modifications, it plays a critical role in understanding antibiotic resistance mechanisms. The formation of penicilloic acids can lead to reduced efficacy of penicillin antibiotics by:

- Inactivation by β-lactamases : Many bacteria produce β-lactamases that hydrolyze the β-lactam ring, converting active antibiotics into inactive metabolites like penicilloic acids .

- Immunogenicity : Some studies suggest that penicilloic acids may elicit immune responses, potentially leading to allergic reactions in sensitive individuals .

Case Studies

- Clinical Observations : A study involving patients treated with penicillin V showed that urinary excretion levels of penicilloic acid were significantly correlated with the dosage administered, highlighting its role as a metabolite and potential marker for drug metabolism .

- Resistance Mechanisms : Research indicated that bacterial strains with high levels of β-lactamase activity showed increased conversion rates of penicillin to its inactive forms, including this compound. This underscores the importance of monitoring these metabolites in clinical settings to address antibiotic resistance effectively .

Properties

IUPAC Name |

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTUHYOOCYRLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909263 | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049-84-9, 1049-83-8 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.